

Performance Benchmark: N-cyclohexanecarbonylpentadecylamine vs. Gold Standard Acid Amidase Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-cyclohexanecarbonylpentadecylamine

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A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive performance benchmark of **N-cyclohexanecarbonylpentadecylamine** against gold standard inhibitors of acid amidases, specifically N-acylethanolamine acid amidase (NAAA) and acid ceramidase (ASAH1). The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating the potential of **N-cyclohexanecarbonylpentadecylamine** in their research.

Introduction

N-cyclohexanecarbonylpentadecylamine is a known inhibitor of an acid amidase responsible for the hydrolysis of N-acylethanolamines.[1][2] This enzyme, N-acylethanolamine acid amidase (NAAA), plays a crucial role in regulating the levels of bioactive lipids like palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.[3][4] In the broader context of lipid metabolism, another critical acid amidase, acid ceramidase (ASAH1), has emerged as a significant therapeutic target, particularly in oncology.[5][6] ASAH1 hydrolyzes pro-apoptotic ceramide into sphingosine, which can be converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[4][6][7] Given the therapeutic interest in modulating

these pathways, this guide benchmarks **N-cyclohexanecarbonylpentadecylamine** against potent and well-characterized inhibitors of both NAAA and ASAH1.

As a gold standard for ASAH1 inhibition, we have selected Carmofur, a clinically used anticancer agent and a highly potent, irreversible inhibitor of ASAH1.[\[8\]](#)[\[9\]](#)[\[10\]](#) For NAAA, we are benchmarking against ARN19702, a potent and selective inhibitor. This comparative analysis will provide a clear perspective on the potency and selectivity of **N-cyclohexanecarbonylpentadecylamine**.

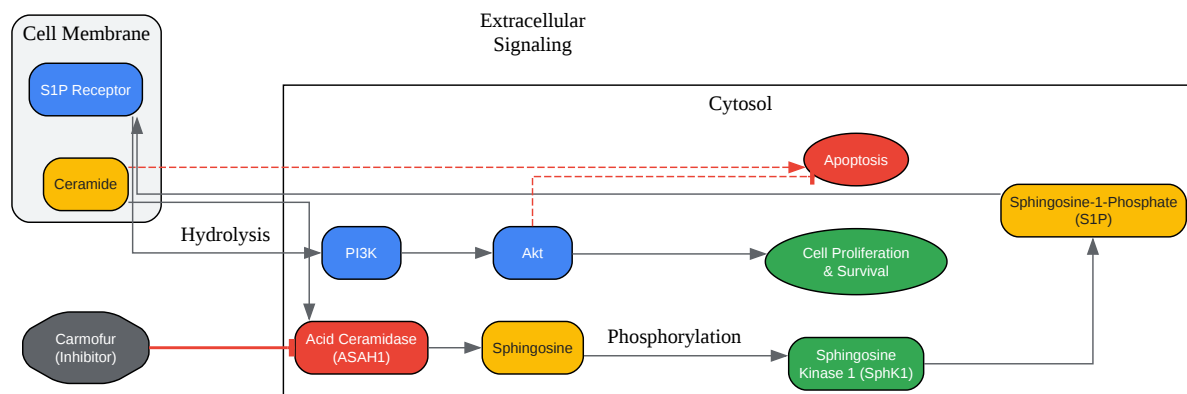
Quantitative Performance Data

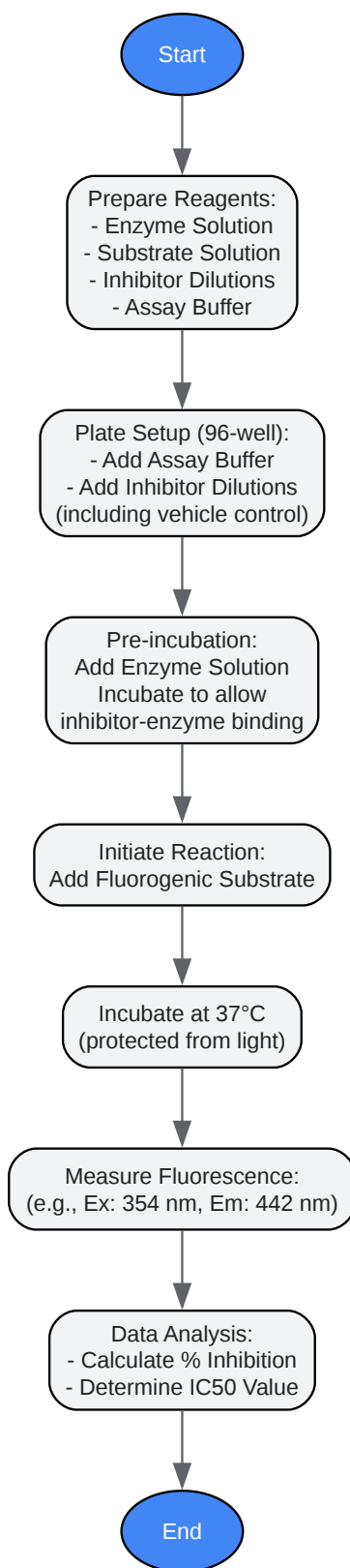
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **N-cyclohexanecarbonylpentadecylamine** and the selected gold standard inhibitors against their respective target enzymes.

Compound	Target Enzyme	IC50 Value	Source
N-cyclohexanecarbonylpentadecylamine	N-acylethanolamine acid amidase (NAAA) (rat lung)	4.5 μ M	[1] [2]
Carmofur	Acid Ceramidase (ASAH1) (rat recombinant)	29 nM	[5] [8]
ARN19702	N-acylethanolamine acid amidase (NAAA) (human)	230 nM	[5]
B-13	Acid Ceramidase (ASAH1)	~10 μ M	[11]
ARN14988	Acid Ceramidase (ASAH1)	low micromolar	

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.





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References

- 1. benchchem.com [benchchem.com]
- 2. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance Benchmark: N-cyclohexanecarbonylpentadecylamine vs. Gold Standard Acid Amidase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575958#benchmarking-the-performance-of-n-cyclohexanecarbonylpentadecylamine-against-a-gold-standard]

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